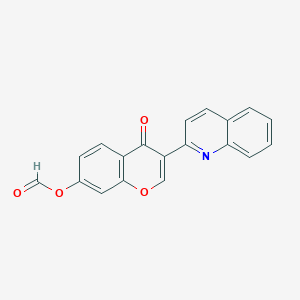
4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate is a complex organic compound that combines the structural features of quinoline and chromen. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . Chromen derivatives, on the other hand, are known for their anticoagulant and fluorescent properties . The combination of these two moieties in a single molecule offers a unique set of properties that can be exploited for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Formation of the Chromen Moiety: The chromen nucleus can be synthesized through the Pechmann condensation or Knoevenagel condensation.
Coupling of Quinoline and Chromen: The final step involves coupling the quinoline and chromen moieties under specific reaction conditions, such as using a base catalyst and heating.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or chromen oxygen, leading to various substituted derivatives.
Common reagents used in these reactions include hydrazine, cyanoguanidine, and chloroacetonitrile . Major products formed from these reactions include pyrazolinone, pyrrolocoumarin, and pyrimidinone derivatives .
Scientific Research Applications
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death.
Fluorescent Probing: The chromen moiety acts as a fluorescent probe, allowing the detection of specific biological molecules through fluorescence resonance energy transfer (FRET).
Comparison with Similar Compounds
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate is unique due to its combined quinoline and chromen moieties. Similar compounds include:
Quinoline Derivatives: Such as 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, which also exhibit antimicrobial and anticancer activities.
Chromen Derivatives: Such as 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, known for their anticoagulant and fluorescent properties.
Properties
CAS No. |
98458-38-9 |
|---|---|
Molecular Formula |
C19H11NO4 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4-oxo-3-quinolin-2-ylchromen-7-yl) formate |
InChI |
InChI=1S/C19H11NO4/c21-11-24-13-6-7-14-18(9-13)23-10-15(19(14)22)17-8-5-12-3-1-2-4-16(12)20-17/h1-11H |
InChI Key |
ZNGIYMKGHMIVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC4=C(C3=O)C=CC(=C4)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)

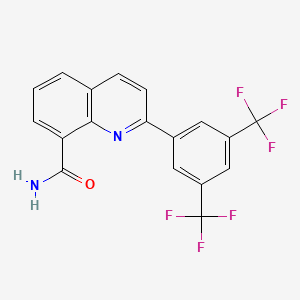
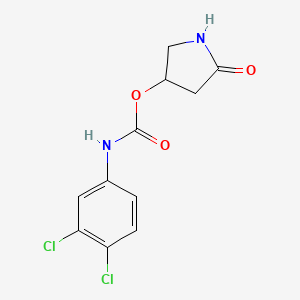
![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)
![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
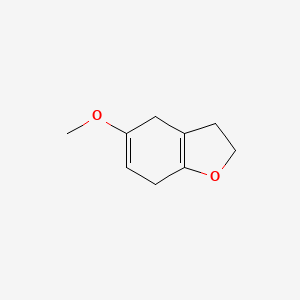
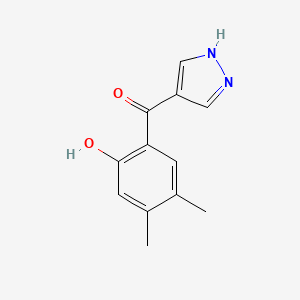
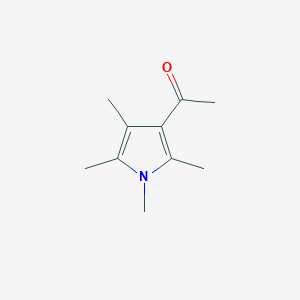
![[1,2,3]Triazolo[1,5-a]pyridin-7-amine](/img/structure/B12886218.png)
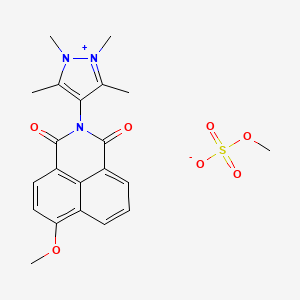

![4-(Difluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12886233.png)
